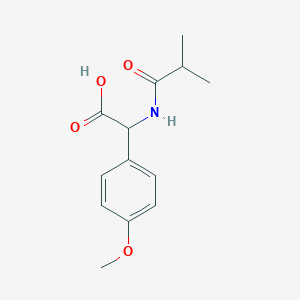
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine, also known as CPMDT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiolactam compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of certain signaling pathways, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development and progression of various diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound has also been shown to exhibit low toxicity in animal studies, which is a desirable characteristic for any potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the study of the synergistic effects of this compound with other drugs or compounds, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine involves the reaction of cyclopropylmethylamine with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-10(6-8-2-3-8)9-4-5-13(11,12)7-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQEUPZYFFMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)

![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)

![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



